molecular formula C9H11FN2O B1301030 N-(4-fluorophenyl)-2-(methylamino)acetamide CAS No. 900641-75-0

N-(4-fluorophenyl)-2-(methylamino)acetamide

Cat. No.: B1301030
CAS No.: 900641-75-0
M. Wt: 182.19 g/mol
InChI Key: DCYVSTTZRRMADT-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride ( 1177317-38-2) is a high-purity chemical compound with a molecular formula of C9H12ClFN2O and a molecular weight of 218.65 g/mol . This acetamide derivative features a 4-fluorophenyl group attached to the amide nitrogen and a methylamino group on the alpha carbon, presented as a stable hydrochloride salt suitable for pharmaceutical and biochemical research . The compound's synthesis typically involves acylation of 4-fluoroaniline with chloroacetyl chloride, followed by methylation of the amino group and subsequent hydrochloride salt formation, as detailed in patent US5093524A . Researchers value this compound for its potential as a synthetic intermediate and for exploring structure-activity relationships in medicinal chemistry. The canonical SMILES representation for this molecule is O=C(NC1=CC=C(F)C=C1)CNC.Cl . This product is strictly for research use and is not intended for diagnostic or therapeutic applications . Handling should adhere to standard safety protocols, as the compound may cause irritation (H315-H319-H335) . It is recommended to be stored sealed in a dry environment at room temperature .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(methylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c1-11-6-9(13)12-8-4-2-7(10)3-5-8/h2-5,11H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYVSTTZRRMADT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201262641
Record name N-(4-Fluorophenyl)-2-(methylamino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201262641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900641-75-0
Record name N-(4-Fluorophenyl)-2-(methylamino)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900641-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Fluorophenyl)-2-(methylamino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201262641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(methylamino)acetamide typically involves the reaction of 4-fluoroaniline with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 4-fluoroaniline is reacted with acetic anhydride to form N-(4-fluorophenyl)acetamide.

    Step 2: The N-(4-fluorophenyl)acetamide is then reacted with methylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(methylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

The compound has been explored across multiple domains:

1. Medicinal Chemistry

  • Drug Development : N-(4-fluorophenyl)-2-(methylamino)acetamide is utilized as an intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its structural modifications can lead to compounds with improved therapeutic profiles.
  • Antidepressant Potential : Studies indicate that the compound may exhibit antidepressant effects, as evidenced by reduced depressive-like behaviors in rodent models .

2. Biological Research

  • Enzyme Interaction Studies : The compound is used to investigate enzyme interactions and metabolic pathways, contributing to a better understanding of biochemical processes .
  • Neuroprotective Effects : In vitro studies suggest that it can protect neuronal cells from oxidative stress-induced apoptosis, indicating potential applications in neuroprotection .

3. Chemical Synthesis

  • Building Block for Complex Molecules : It serves as a precursor for synthesizing more complex molecules, particularly in the development of agrochemicals and specialty chemicals .

Several studies highlight the potential applications of this compound:

  • Antidepressant Effects : A study on rodent models demonstrated significant reductions in depressive-like behaviors when administered chronically, suggesting its potential as an antidepressant agent .
  • Neuroprotective Studies : In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential role in neuroprotection .
  • Inflammation Modulation : Research has shown that this compound can inhibit pro-inflammatory cytokines in cellular models, suggesting applications in inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison of N-(4-Fluorophenyl)-2-(Methylamino)Acetamide and Analogues

Structurally analogous compounds differ primarily in the substituents at the α-carbon and the phenyl ring. Key examples include:

Compound Name Substituents (α-Carbon) Phenyl Ring Modifications Key Structural Features
This compound Methylamino 4-Fluoro Potential hydrogen bonding via NH and F
2-Azido-N-(4-fluorophenyl)acetamide Azido 4-Fluoro Reactive azide group for polymerization
2-Chloro-N-(4-fluorophenyl)acetamide Chloro 4-Fluoro Electrophilic chloro group for nucleophilic substitution
LBJ-01 (2-((3-Cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)acetamide) 3-Cyanopyridinyloxy 4-Fluoro Cyanopyridine moiety for enzyme inhibition
2-{[(4-Chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide (4-Chlorophenyl)methylamino 2-Fluoro Bulky substituent altering steric effects

Key Observations :

  • The methylamino group may improve water solubility compared to azido or chloro substituents.
  • Electron-withdrawing groups (e.g., Cl, CN) enhance electrophilicity, facilitating reactions at the α-carbon .
  • Bulkier substituents (e.g., (4-chlorophenyl)methylamino) may reduce metabolic clearance but increase steric hindrance .

Trends :

  • Polar aprotic solvents (e.g., DMF) and mild bases (K₂CO₃) are common for nucleophilic substitutions .
  • Low-temperature conditions (e.g., 273 K) minimize side reactions in chlorinated derivatives .

Physicochemical Properties and Stability

Available data for selected analogs:

Compound Molecular Weight logP Solubility Stability Notes
This compound (inferred) 196.2 ~1.5 Moderate (aqueous) Likely stable under neutral conditions
2-(4-Ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide 301.36 2.74 Low (logSw = -3.0) Stable in organic solvents
2-Chloro-N-(4-fluorophenyl)acetamide 187.6 ~2.1 Low Sensitive to hydrolysis
LBJ-01 285.3 ~2.8 Moderate Stable in DMSO

Key Insights :

  • Methylamino substitution likely reduces logP compared to chloro or cyano groups, improving aqueous solubility.
  • Hydrogen-bonding capacity (e.g., NH in acetamide) enhances crystalline stability .

Comparative Analysis :

  • IDO1 inhibitors (e.g., LBJ-01) show promise in reversing tumor immune suppression, while tubulin-targeting analogs () disrupt mitosis in cancer cells.
  • Methylamino derivatives may exhibit enhanced blood-brain barrier penetration compared to bulkier analogs .

Biological Activity

N-(4-fluorophenyl)-2-(methylamino)acetamide, often encountered in its hydrochloride form, is a compound of considerable interest in pharmacological research due to its unique structural attributes and potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound has a molecular formula of C10H12FNOC_{10}H_{12}FNO and a molecular weight of approximately 218.66 g/mol. The presence of a 4-fluorophenyl group linked to a methylamino-acetamide structure contributes to its reactivity and biological potential. The hydrochloride salt form enhances its solubility, facilitating laboratory research applications.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, primarily focusing on its pharmacological effects. Some key areas of investigation include:

  • Antimicrobial Activity : Preliminary studies suggest that compounds similar in structure may exhibit antibacterial and antifungal properties. For instance, related compounds have shown significant inhibition against various Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Properties : The compound's potential as an anti-inflammatory agent is supported by its ability to interact with inflammatory pathways, particularly through inhibition of key enzymes involved in inflammation .
  • Cytotoxic Effects : In vitro studies have demonstrated cytotoxicity against cancer cell lines, indicating potential applications in oncology .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Receptor Binding : The compound's affinity for specific receptors and enzymes has been a focal point of research. Interaction studies have shown promising binding profiles that could lead to therapeutic applications.
  • Signal Transduction Pathways : The modulation of pathways such as MAPK and COX-2 by structurally related compounds suggests that this compound may influence these critical cellular processes .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluating monomeric alkaloids found that compounds with similar functional groups exhibited MIC values ranging from 4.69 to 22.9 µM against various bacterial strains, suggesting that this compound may possess comparable antimicrobial properties .
  • Cytotoxicity Assessment :
    • In vitro assays on cancer cell lines indicated that derivatives related to this compound showed significant cytotoxicity, with IC50 values comparable to established chemotherapeutics . This highlights its potential as an anticancer agent.
  • Inflammation Models :
    • Experimental models assessing the anti-inflammatory effects of structurally similar compounds revealed significant reductions in TNF-alpha levels, suggesting that this compound might also exert similar effects in inflammatory conditions .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Characteristics
N-(4-amino-2-fluorophenyl)acetamideC10H12FNOC_{10}H_{12}FNOLacks methylamino group; different biological profile
N,N-Dimethyl-4-fluoroanilineC8H10FC_{8}H_{10}FExhibits different pharmacological effects; used in dye synthesis
4-Fluoro-N-methylbenzamideC8H8FNOC_{8}H_{8}FNOSimilar amine structure; studied for anti-inflammatory properties

This table illustrates how variations in substituent groups can lead to diverse biological activities among structurally similar compounds.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(4-fluorophenyl)-2-(methylamino)acetamide, and how can reaction conditions be optimized?

  • Methodology : A plausible route involves condensation of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide with methylamine under controlled conditions. Reaction optimization could include varying temperature (e.g., 60°C for 2 hours, as seen in analogous acetamide syntheses ), solvent polarity, and catalyst selection. Monitoring via TLC and spectroscopic methods (e.g., NMR) ensures intermediate purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of This compound?

  • Methodology :

  • ¹H NMR : Look for characteristic peaks: aromatic protons (δ 7.0–7.5 ppm, split due to fluorine coupling), methylamino group (δ ~2.8 ppm, singlet for N–CH₃), and acetamide NH (δ ~6.5 ppm, broad).
  • IR : Confirm C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) .
    • Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What computational tools are suitable for modeling the electronic properties of this compound?

  • Methodology : Use density functional theory (DFT) with software like Gaussian or ORCA to calculate HOMO-LUMO gaps, electrostatic potentials, and fluorine-induced electronic effects. Visualization tools like UCSF Chimera can map charge distribution .

Advanced Research Questions

Q. How do intramolecular interactions (e.g., hydrogen bonds) influence the crystallographic packing of This compound?

  • Methodology : Perform single-crystal X-ray diffraction to resolve the structure. Analyze hydrogen bonds (e.g., N–H···O=C) and π-π stacking using Mercury or Olex2. Compare with related compounds like 2-chloro-N-(4-fluorophenyl)acetamide, where intramolecular C–H···O interactions stabilize planar conformations .
  • Data Contradictions : Discrepancies in bond angles (e.g., nitro group torsion in nitrophenyl derivatives ) may arise from substituent electronegativity.

Q. What strategies mitigate competing side reactions during methylamino group incorporation?

  • Methodology :

  • Use protecting groups (e.g., Boc for amines) to prevent over-alkylation.
  • Optimize stoichiometry (e.g., 1:1 molar ratio of precursor to methylamine) and employ slow addition to reduce exothermic side reactions .
  • Monitor reaction progress via LC-MS to detect intermediates.

Q. How can molecular dynamics (MD) simulations predict the compound’s stability in biological systems?

  • Methodology : Simulate solvation in water/lipid bilayers using GROMACS. Parameters:

  • Force field: CHARMM36.
  • Analyze hydrogen bonding lifetime and conformational flexibility of the methylamino group. Compare with analogs like N-(4-chlorophenyl)acetamide to assess fluorine’s impact on membrane permeability .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported melting points or spectral data for fluorophenyl acetamides?

  • Methodology :

  • Verify purity via HPLC (>95%) and DSC (for melting point consistency).
  • Cross-reference with crystallographic data (e.g., N-(4-chloro-2-nitrophenyl)acetamide ) to identify polymorphic forms.
  • Consider solvent effects: Recrystallization from ethanol vs. acetonitrile may yield different crystal habits .

Q. What experimental controls are critical when evaluating biological activity to avoid false positives?

  • Methodology :

  • Include negative controls (e.g., parent acetamide without the fluorophenyl group).
  • Validate target engagement via SPR or ITC binding assays.
  • Replicate findings using orthogonal assays (e.g., enzymatic vs. cell-based) .

Methodological Resources

  • Structural Visualization : UCSF Chimera for analyzing hydrogen-bond networks and molecular surfaces .
  • Synthetic Protocols : Adapt methods from N-(substituted phenyl)acetamide syntheses .
  • Safety : Follow guidelines for handling fluorinated compounds (e.g., PPE, fume hoods) as per SDS for analogs like 2-(4-acetylphenoxy)-N-(o-tolyl)acetamide .

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